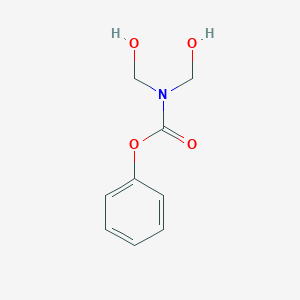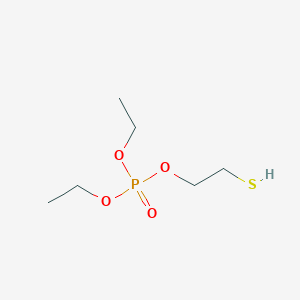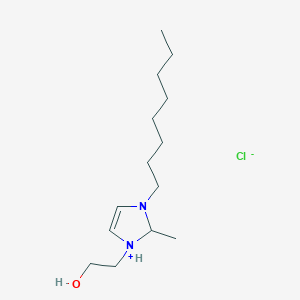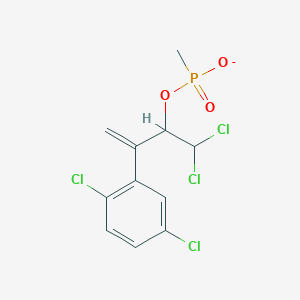
N,N'-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two methylamine groups, each further substituted with 3,7-dimethyloctyl chains. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves the following steps:
Formation of 3,7-dimethyloctylamine: This is achieved through the reductive amination of 3,7-dimethyloctanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized with two methylamine groups through a nucleophilic substitution reaction, where a cyclohexane derivative with leaving groups (e.g., halides) reacts with methylamine.
Coupling Reaction: The 3,7-dimethyloctylamine is then coupled with the cyclohexane derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability. The cyclohexane ring provides structural rigidity, while the 3,7-dimethyloctyl chains contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3,7-dimethyloctyl)-5,7-dodecadiynediamide: A structurally similar compound with a dodecadiyne backbone instead of a cyclohexane ring.
N,N’-Bis(3,7-dimethyloctyl)-1,4-phenylenebis(methylamine): Features a phenylene ring instead of a cyclohexane ring.
Uniqueness
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Propriétés
Numéro CAS |
64011-73-0 |
|---|---|
Formule moléculaire |
C28H60Cl2N2 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[[4-[(3,7-dimethyloctylamino)methyl]cyclohexyl]methyl]-3,7-dimethyloctan-1-amine;dihydrochloride |
InChI |
InChI=1S/C28H58N2.2ClH/c1-23(2)9-7-11-25(5)17-19-29-21-27-13-15-28(16-14-27)22-30-20-18-26(6)12-8-10-24(3)4;;/h23-30H,7-22H2,1-6H3;2*1H |
Clé InChI |
NDGNUJLGXYAGOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCNCC1CCC(CC1)CNCCC(C)CCCC(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
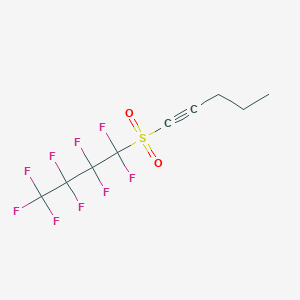
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
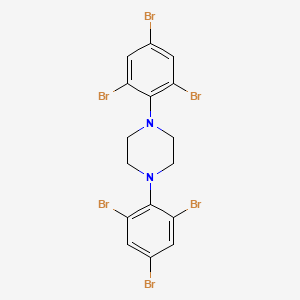
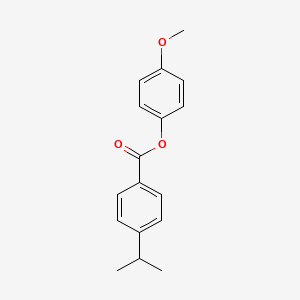
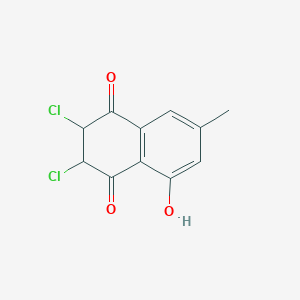
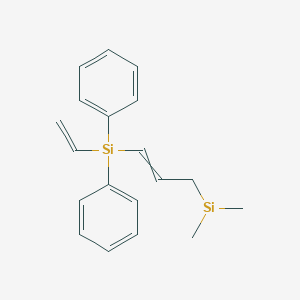
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

